molecular formula C8H7BrN2O2 B2974755 Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 820245-53-2

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Cat. No.: B2974755
CAS No.: 820245-53-2
M. Wt: 243.06
InChI Key: UBSBABRHGOKSSX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structure of this compound consists of a fused bicyclic system, which includes an imidazole ring fused to a pyridine ring, with a carboxylic acid group at the second position and a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability. The use of microreactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the carboxylic acid group.

    Imidazo[1,2-a]pyridine-3-carboxylic acid: A similar compound with the carboxylic acid group at the third position.

    Imidazo[1,2-a]pyridine-2-carboxamide: A derivative with a carboxamide group instead of a carboxylic acid group.

Uniqueness: Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBABRHGOKSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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